

Synergistic Effects of Astragalus-Metformin Combination in Metabolic Regulation: A Comparative Guide

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Compound of Interest

Compound Name: *Agroastragaloside I*

Cat. No.: *B1494965*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of a combination therapy involving an Astragalus-derived compound and metformin, versus metformin monotherapy. While direct studies on the synergistic effects of **Agroastragaloside I** and metformin are not available, this guide leverages findings from a key study on a novel Astragalus compound oral solution (OS), which contains Astragalus as a primary ingredient and thus likely owes its bioactivity to saponins such as **Agroastragaloside I**. The data presented herein is derived from a preclinical study in a type 2 diabetes (T2D) mouse model, offering valuable insights into the potential synergistic mechanisms that enhance glucose and lipid metabolism, and modulate gut microbiota.

Comparative Efficacy in a T2D Mouse Model

A study investigating an Astragalus compound oral solution (OS) in combination with metformin (OM) demonstrated superior health-promoting effects compared to metformin (MF) alone in a T2D mouse model. The combination therapy showed significant improvements in glycemic control, lipid profiles, and liver function.^[1]

Table 1: Comparative Effects on Glycemic Control and Insulin Sensitivity

Parameter	Metformin (MF)	Astragalus OS + Metformin (OM)	Key Findings
Fasting Blood Glucose (FBG)	Significantly reduced	Significantly reduced, comparable to MF	Both treatments effectively lowered FBG levels.[1]
HbA1c	17.88 ± 2.42 mmol/L	16.94 ± 1.42 mmol/L	Both treatments significantly lowered HbA1c, with the combination showing a slightly greater reduction.[1]
Insulin Resistance	Improved	Improved, comparable to MF	Both treatments demonstrated an enhancement in insulin sensitivity.[1]

Table 2: Comparative Effects on Lipid Metabolism and Liver Function

Parameter	Metformin (MF)	Astragalus OS + Metformin (OM)	Key Findings
Triglycerides (TG)	Significantly reduced	Significantly reduced, but to a lesser extent than MF alone	Both treatments lowered TG levels, with metformin monotherapy showing a more pronounced effect in this specific measure. [1]
High-Density Lipoprotein Cholesterol (HDL-C)	Significantly increased	Significantly increased, to a greater extent than MF	The combination therapy was more effective in raising beneficial HDL-C levels. [1]
Alanine Aminotransferase (ALT)	Reduced	Reduced, more effectively than MF	The combination therapy showed a superior effect in improving this marker of liver health. [1]
Hepatic Glycogen	Increased	Increased, to a greater extent than MF	The combination was more effective at promoting hepatic glycogen storage. [1]

Table 3: Comparative Effects on Gut Microbiota

Bacterial Genus	Metformin (MF)	Astragalus OS + Metformin (OM)	Key Findings
Helicobacter	Increased abundance	Synergistically enhanced the suppressing effect on the increase of Helicobacter	The combination therapy was more effective in controlling the growth of this potentially pathogenic bacterium.[1]
Dehalobacterium	No significant change	Synergistically enhanced the suppressing effect on the increase of Dehalobacterium	The combination therapy demonstrated a superior ability to suppress this genus. [1]
Anaerotruncus	No significant change	Synergistically enhanced the suppressing effect on the increase of Anaerotruncus	The combination therapy was more effective in controlling this genus.[1]
Allobaculum	Significantly reduced abundance	Increased abundance	The Astragalus OS component of the combination therapy counteracted the reduction caused by metformin, leading to an increase in this beneficial genus.[2]

Experimental Protocols

Animal Model of Type 2 Diabetes

A T2D mouse model was established using C57BL/6J mice. The mice were fed a high-fat/high-sugar diet for a specified period to induce insulin resistance and hyperglycemia.

Treatment Administration

Mice were divided into several groups: a control group, a metformin (MF) group, an Astragalus compound oral solution (OS) group, and a combination (OM) group. The respective treatments were administered daily via oral gavage for 12 weeks.

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the mice to clear a glucose load from the bloodstream.

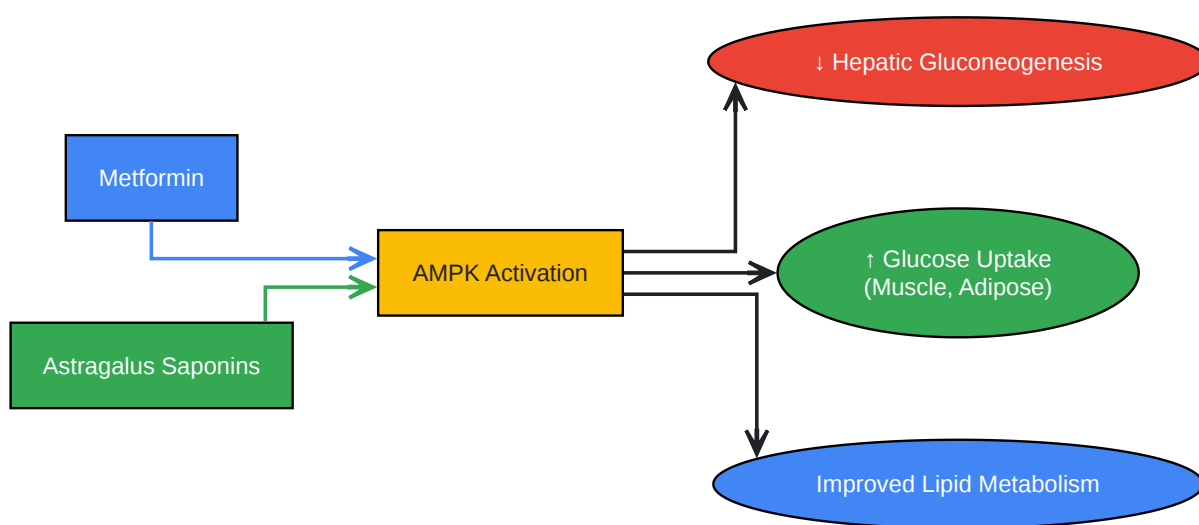
- **Fasting:** Mice are fasted overnight (approximately 12-16 hours) with free access to water.
- **Baseline Glucose Measurement:** A baseline blood glucose level is measured from a tail vein blood sample using a glucometer.
- **Glucose Administration:** A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
- **Blood Glucose Monitoring:** Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- **Data Analysis:** The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Gut Microbiota Analysis

- **Fecal Sample Collection:** Fresh fecal samples are collected from each mouse at the end of the treatment period and stored at -80°C.
- **DNA Extraction:** Bacterial DNA is extracted from the fecal samples using a commercial DNA isolation kit.
- **16S rRNA Gene Sequencing:** The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
- **Bioinformatic Analysis:** The sequencing data is processed to identify and quantify the different bacterial genera present in each sample. This allows for the comparison of gut microbiota composition and diversity between the different treatment groups.

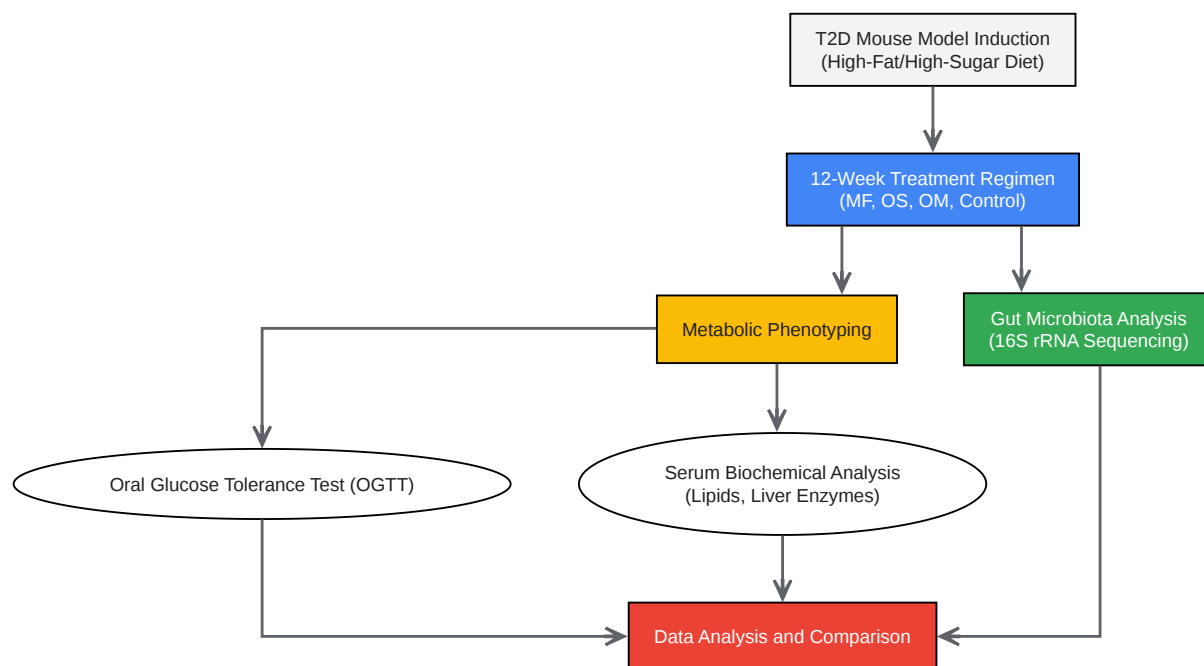
Signaling Pathways and Logical Relationships

The synergistic effects of the Astragalus-metformin combination are likely mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism. Both metformin and saponins from Astragalus are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Furthermore, Total Astragalus Saponins (TAS) have been shown to modulate the hepatic PI3K/Akt/Gsk-3 β pathway, which is crucial for insulin signaling.[4]



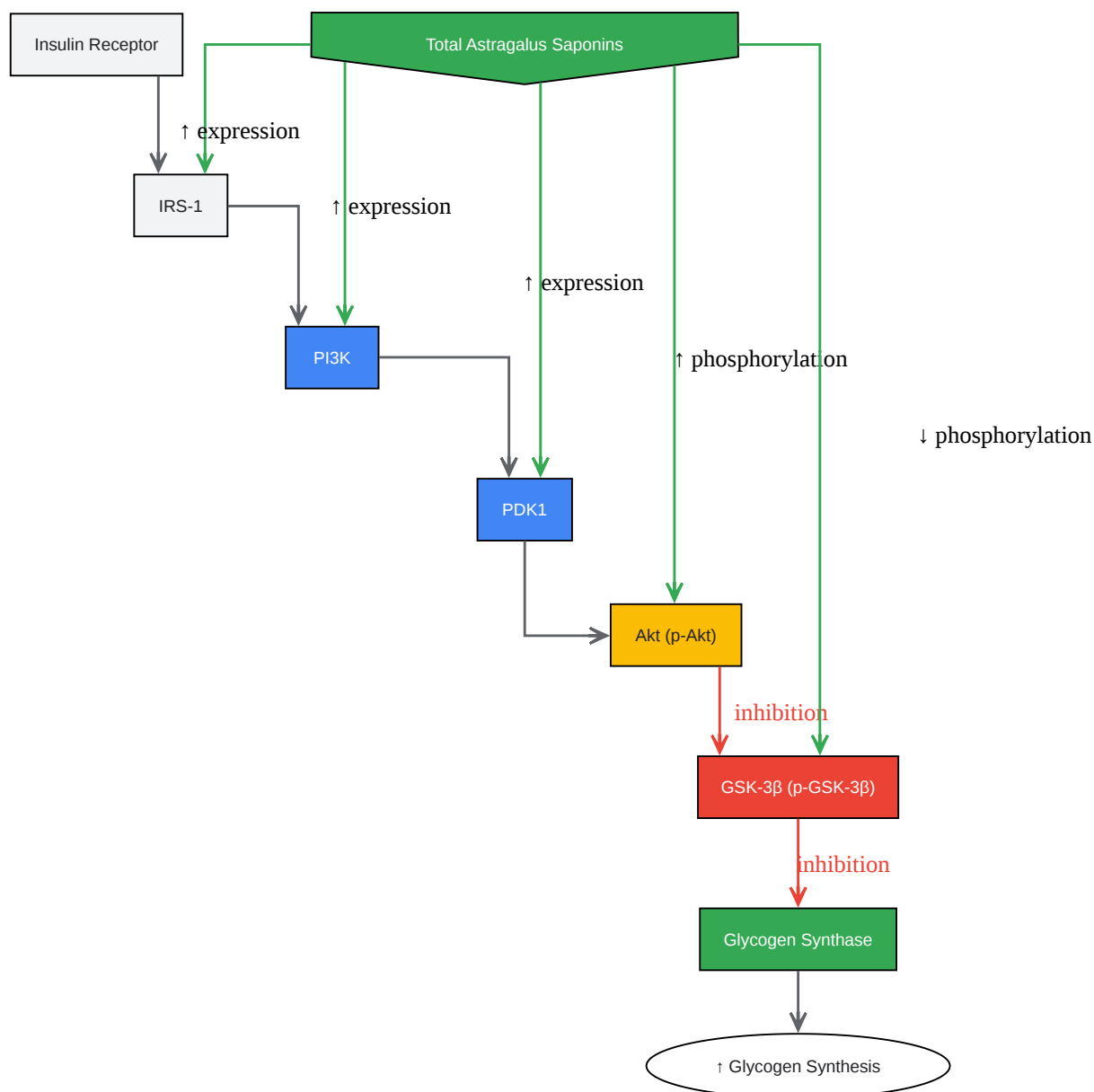
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Caption: Synergistic activation of AMPK by Metformin and Astragalus Saponins.



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Caption: Experimental workflow for evaluating metabolic effects.

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